Antitumor agent-107

Oncology research High-throughput cytotoxicity screening NCI-60 panel

Researchers need validated, selective tool compounds-not uncharacterized analogs. Antitumor agent-107 (compound 5h) solves this: a thoroughly profiled pyrimido[1,2-a]benzimidazole with published NCI-60, 338-kinase panel, and apoptosis data. - Sub-micromolar anti-leukemia potency (GI50 0.32-1.34 µM; HL60, MOLM-13, MV4-11). - Selective BMX kinase inhibition (vs. FLT3, ABL, CDK2). - Positive control for apoptosis assays (caspase 3/7, PARP-1 cleavage). Immediate utility as SAR benchmark or cytotoxicity reference. Available for research use only.

Molecular Formula C28H21N3O2
Molecular Weight 431.5 g/mol
Cat. No. B12384400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-107
Molecular FormulaC28H21N3O2
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=NC4=CC=CC=C4N3C(=C2)C5=CC=CC6=CC=CC=C65)OC
InChIInChI=1S/C28H21N3O2/c1-32-26-15-14-19(16-27(26)33-2)23-17-25(21-11-7-9-18-8-3-4-10-20(18)21)31-24-13-6-5-12-22(24)29-28(31)30-23/h3-17H,1-2H3
InChIKeyLICXBSVIODZCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-107: Procurement Guide for Pyrimido[1,2-a]benzimidazole-Derived Anticancer Tool Compound with Sub-Micromolar Anti-Leukemia Activity


Antitumor agent-107 (designated as compound 5h in the primary literature) is a synthetic small molecule belonging to the 2,4-diaryl-pyrimido[1,2-a]benzimidazole chemotype [1]. The compound exhibits potent in vitro anticancer activity with a GI50 range of 0.35–9.43 μM across a broad panel of human cancer cell lines, demonstrating superior sub-micromolar GI50 values of 0.32–1.34 μM specifically against leukemia cell lines [1]. Its molecular formula is C28H21N3O2 (molecular weight 431.49 g/mol), CAS 3052360-22-9 [1]. The compound is commercially available exclusively as a research-use-only tool compound and has not been evaluated in clinical trials.

Workflow: Acute leukemia cell panel cytotoxicity profiling
Selection: BMX kinase target engagement studies
Use Context: Apoptosis pathway signaling interrogation in leukemia models

Why Antitumor Agent-107 Cannot Be Substituted by Other Pyrimido[1,2-a]benzimidazole Analogs: Differential Kinase Selectivity and Leukemia Potency


The pyrimido[1,2-a]benzimidazole series (compounds 5a–p) displays significant intra-class heterogeneity in both potency and target engagement, making indiscriminate substitution scientifically invalid [1]. Within this series, only compounds 5e and 5h demonstrate significant inhibition of BMX (bone marrow tyrosine kinase on chromosome X), whereas structurally related analogs such as 5l and 5m show markedly reduced or absent BMX inhibitory activity [1]. Furthermore, the GI50 values against leukemia cell lines differ substantially across close structural congeners: while compounds 5e, 5f, 5g, and 5h all achieve single-digit micromolar activity, the precise sub-micromolar profile of 5h (GI50 = 0.32–1.34 μM across leukemia panels) is distinct and cannot be assumed for uncharacterized analogs [1]. Researchers requiring BMX-directed kinase profiling or validated anti-leukemia potency at sub-micromolar concentrations should therefore specifically procure Antitumor agent-107 rather than an alternative pyrimido[1,2-a]benzimidazole derivative.

Attribute
Target (Agent-107)
Other Series Analogs
BMX kinase engagement
BMX inhibition confirmed in 338-kinase panel
Analogs 5l, 5m show minimal/no BMX activity
Leukemia cell potency
Consistent low-micromolar activity across 5 leukemia lines
Activity profile may vary; sub-micromolar performance not guaranteed

Antitumor Agent-107 Evidence-Based Differentiation: Quantitative Comparative Data for Procurement Decisions


NCI-60 Five-Dose Screening: Broad-Spectrum Activity Quantified Against Clinical Anticancer Agents

In the NCI-60 human tumor cell line five-dose screen, Antitumor agent-107 (compound 5h) demonstrated a mean GI50 of 2.14 μM across all tested cancer cell lines [1]. For context, this broad-spectrum potency positions the compound within the range observed for established clinical anticancer agents in the same assay platform [1]. The compound exhibited GI50 values ranging from 0.35 μM to 9.43 μM across individual cell lines, with the most pronounced activity observed against leukemia subtypes [1].

Broad-spectrum potency
Context-dependent
Mean GI50 2.14 μM (range 0.35–9.43) across NCI-60 panel
Reported broad-spectrum cell-model response; comparator to clinical agents not directly provided
NCI-DTP five-dose protocol; 60 human cancer cell lines
Oncology research High-throughput cytotoxicity screening NCI-60 panel Broad-spectrum anticancer activity

Acute Leukemia Cell Panel Activity: Sub-Micromolar GI50 Values Quantified Across Five AML and ALL Cell Lines

When evaluated against a panel of five human acute leukemia cell lines (HL60, MOLM-13, MV4-11, CCRF-CEM, and THP-1), Antitumor agent-107 (compound 5h) exhibited GI50 values ranging from 0.32 to 1.34 μM [1]. This sub-micromolar activity across multiple genetically distinct leukemia models distinguishes the compound within the pyrimido[1,2-a]benzimidazole series and supports its selection for leukemia-focused research applications [1].

Leukemia cell activity
Head-to-head
GI50 0.32–1.34 μM across HL60, MOLM-13, MV4-11, CCRF-CEM, THP-1
Supports leukemia cell-model endpoint review; profile distinct within pyrimido[1,2-a]benzimidazole series
48h in vitro assay; 50% growth inhibition
Acute myeloid leukemia Acute lymphoblastic leukemia Hematologic malignancy GI50 quantification

BMX Kinase Inhibitory Activity: Differential Kinase Profiling Distinguishes Compound 5h from Closely Related Analogs

Kinase profiling across a panel of 338 human kinases revealed that Antitumor agent-107 (compound 5h) significantly inhibits BMX (bone marrow tyrosine kinase on chromosome X), a non-receptor tyrosine kinase implicated in leukemogenesis and cancer cell survival [1]. In contrast, closely related analogs within the same pyrimido[1,2-a]benzimidazole series (specifically compounds 5l and 5m) demonstrated markedly reduced or negligible BMX inhibition under identical assay conditions [1]. Notably, the compound showed non-significant activity against FLT3-ITD (a leukemia-associated mutant kinase), ABL, CDK2, and GSK3 kinases, indicating a selective kinase inhibition profile rather than promiscuous activity [1].

BMX kinase engagement
Head-to-head
BMX inhibition detected; analogs 5l/5m show minimal activity; no significant FLT3-ITD, ABL, CDK2, GSK3 engagement
Kinase selectivity distinguishes compound; supports BMX pathway research context
338-kinase panel; follow-up confirmation
Kinase inhibitor BMX kinase Kinase profiling Target identification

Pro-Apoptotic Signaling Activation: Caspase 3/7 Induction and PARP-1 Cleavage in Leukemia Cells

Treatment of HL60 and MV4-11 acute leukemia cells with Antitumor agent-107 (compound 5h) resulted in significant activation of caspase 3/7, a key executioner protease in the apoptotic cascade [1]. Immunoblotting analysis further demonstrated PARP-1 cleavage, a hallmark of caspase-mediated apoptosis, and decreased Mcl-1 protein levels, an anti-apoptotic Bcl-2 family member frequently overexpressed in therapy-resistant leukemia [1]. The study also observed changes in histone H3 phosphorylation at serine 10 (pH3-Ser10), indicating effects on mitotic signaling [1].

Apoptosis signaling
Supporting evidence
Caspase 3/7 activation, PARP-1 cleavage, Mcl-1 decrease, pH3-Ser10 alteration
Supports apoptosis pathway-response interpretation in leukemia cells
Mechanistic endpoints in HL60 / MV4-11 AML lines
Apoptosis induction Caspase activation PARP cleavage Mechanism of action

Antitumor Agent-107: Optimal Research Applications Based on Validated Evidence


Acute Leukemia Preclinical Research: In Vitro Efficacy Benchmarking and Mechanistic Studies

Based on sub-micromolar GI50 values (0.32–1.34 μM) against HL60, MOLM-13, MV4-11, CCRF-CEM, and THP-1 acute leukemia cell lines [1], Antitumor agent-107 is optimally suited for use as a reference compound or positive control in in vitro leukemia studies. The compound can serve as a benchmark for screening novel anti-leukemia agents, validating leukemia cell line sensitivity in assay development, or investigating BMX-dependent signaling in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) models. The established caspase 3/7 activation and PARP-1 cleavage signature [1] further supports its use in apoptosis pathway analysis and cell death mechanism studies in hematologic malignancies.

Kinase Inhibitor Discovery: BMX-Directed Screening and Target Engagement Assays

Given the validated BMX kinase inhibitory activity established through 338-kinase panel profiling [1], Antitumor agent-107 provides a suitable reference compound for BMX-focused drug discovery programs. Researchers developing novel BMX inhibitors or investigating BMX-dependent cancer biology can employ the compound as a comparative benchmark in kinase inhibition assays, cellular target engagement studies, or BMX-dependent proliferation assays. The compound's lack of significant activity against FLT3-ITD, ABL, CDK2, and GSK3 kinases [1] further supports its utility as a selective tool for distinguishing BMX-mediated effects from broader kinase inhibition.

Broad-Spectrum Anticancer Assay Development and NCI-60 Panel Validation

With a mean GI50 of 2.14 μM across the NCI-60 human tumor cell line panel and activity spanning leukemia, melanoma, and carcinomas of the lung, colon, CNS, ovary, kidney, prostate, and breast [1], Antitumor agent-107 is appropriate for use as a broad-spectrum cytotoxic reference compound in multi-cell-line assay development. The compound can serve as an inter-assay control when validating cytotoxicity screening platforms, establishing dose-response curve parameters, or benchmarking the sensitivity of newly established cancer cell line panels. The comprehensive NCI-60 dataset [1] provides researchers with a well-documented reference point for comparing experimental results against published values.

Structure-Activity Relationship (SAR) Studies in Pyrimido[1,2-a]benzimidazole Chemotype Development

Antitumor agent-107 (compound 5h) represents one of the most thoroughly characterized members of the 2,4-diaryl-pyrimido[1,2-a]benzimidazole series, with published data spanning cytotoxicity profiling (NCI-60 five-dose screen), kinase selectivity (338-kinase panel), and apoptotic mechanism analysis [1]. This depth of characterization makes the compound an ideal reference point for medicinal chemistry SAR campaigns aiming to optimize anti-leukemia potency, BMX selectivity, or broader anticancer activity within this chemotype. Researchers can procure the compound as a benchmark standard against which newly synthesized pyrimido[1,2-a]benzimidazole analogs can be quantitatively compared across multiple biological endpoints.

Application
Selection Property
Validation Focus
Acute leukemia cell model studies
Cell-model endpoint context (leukemia panel)
GI50 and apoptosis endpoint validation
BMX kinase inhibitor research
BMX kinase selectivity review
Kinase panel comparison and target engagement assays
Broad-spectrum cytotoxicity assay development
Multi-cell-line response profile
NCI-60 reference data cross-check
Pyrimido[1,2-a]benzimidazole SAR studies
Well-characterized benchmark compound
Cross-endpoint comparison with novel analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-107

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.